

Application Notes and Protocols for SIRT2 In Vitro Deacetylation Assay

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Compound of Interest

Compound Name: SIRT-IN-2

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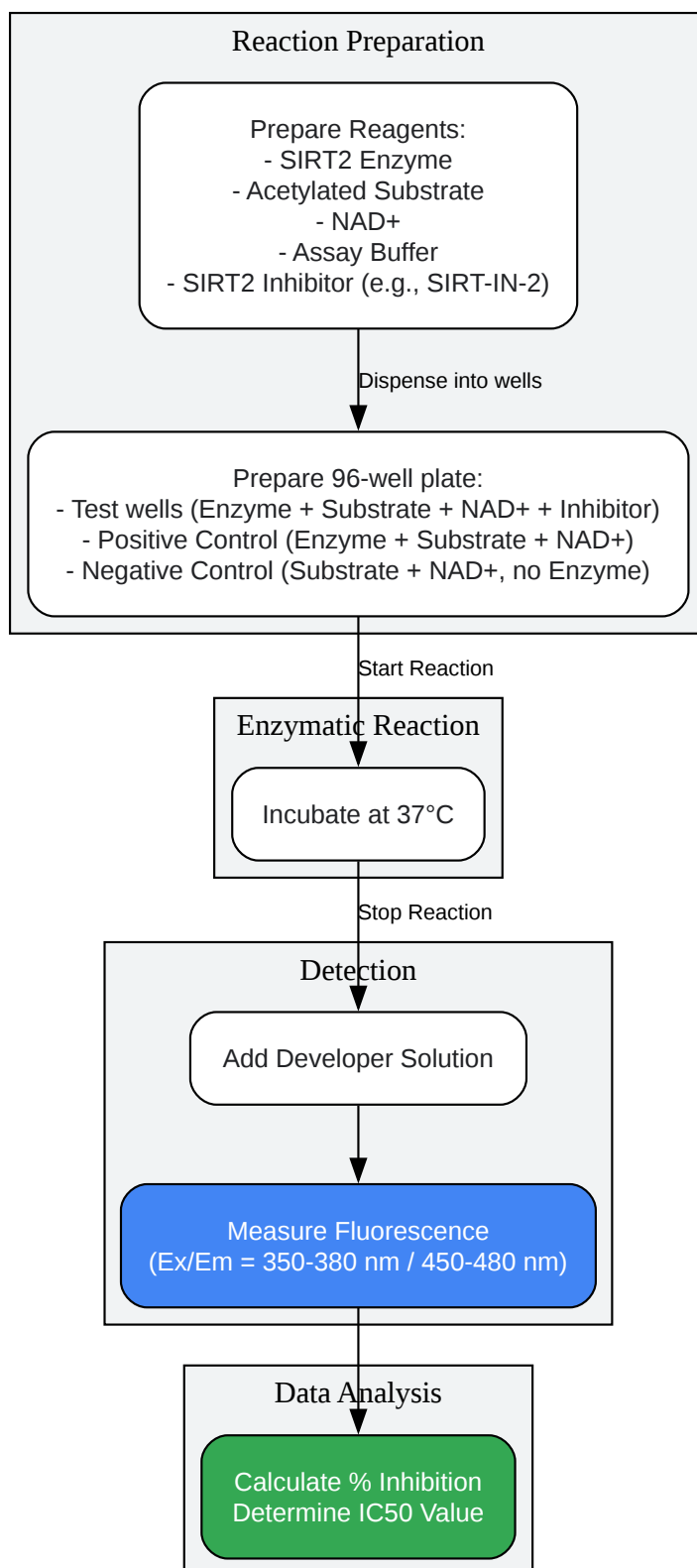
These application notes provide a detailed protocol for conducting an in vitro deacetylation assay to measure the enzymatic activity of Sirtuin 2 (SIRT2) and to evaluate the potency of its inhibitors.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent protein deacetylases. It plays a crucial role in various cellular processes, including cell cycle regulation, genomic integrity, and metabolism, by removing acetyl groups from lysine residues on both histone and non-histone protein substrates. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document outlines a common fluorescence-based in vitro assay to screen for and characterize SIRT2 inhibitors.

Signaling Pathway and Experimental Workflow

The in vitro deacetylation assay follows a two-step enzymatic reaction. First, the SIRT2 enzyme deacetylates an acetylated peptide substrate in the presence of the cofactor NAD⁺. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and cleaves it, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT2. Inhibitors of SIRT2 will reduce the deacetylation of the substrate, leading to a decrease in the fluorescent signal.



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Figure 1: Experimental workflow for the SIRT2 in vitro deacetylation assay.

Quantitative Data: Potency of SIRT2 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor. The table below summarizes the IC₅₀ values for several known SIRT2 inhibitors, as determined by in vitro deacetylation assays.

Inhibitor	IC ₅₀ Value (μM)	Assay Type	Substrate
SirReal2	0.14	Peptide-HPLC	Acetylated Peptide
AGK2	3.5	Fluorometric	Acetylated Peptide
AEM1	18.5	Fluorometric	MAL
ICL-SIRT078	1.45	Fluorometric	p53-derived peptide
Ro 31-8220	0.8	Fluorometric	Not Specified

This data is compiled from multiple sources for comparative purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#) Experimental conditions may vary.

Experimental Protocol: Fluorometric SIRT2 In Vitro Deacetylation Assay

This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable for screening SIRT2 inhibitors in a 96-well plate format.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Recombinant human SIRT2 enzyme
- Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)
- NAD⁺ (Nicotinamide adenine dinucleotide)
- SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a peptidase to cleave the deacetylated substrate)

- SIRT2 Inhibitor (e.g., **SIRT-IN-2** or a known inhibitor like Nicotinamide for a positive control)
- DMSO (for dissolving inhibitors)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

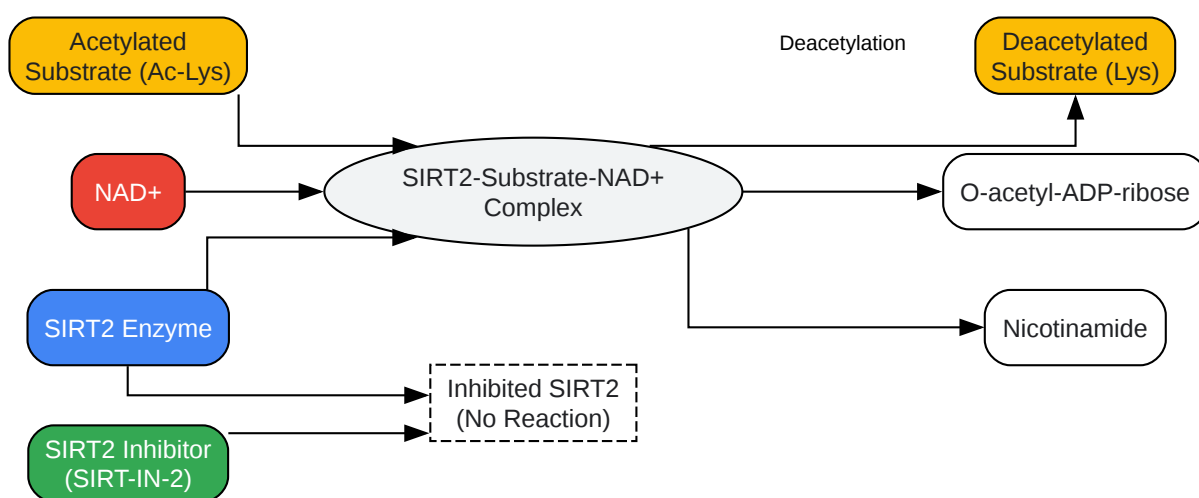
Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare the SIRT2 Assay Buffer.
 - Prepare a stock solution of the SIRT2 inhibitor in DMSO. Then, create a series of dilutions at 2x the final desired concentration in SIRT2 Assay Buffer.
 - Prepare the NAD⁺ solution in SIRT2 Assay Buffer.
 - Prepare the fluorogenic acetylated peptide substrate in SIRT2 Assay Buffer.
 - Dilute the SIRT2 enzyme to the working concentration in SIRT2 Assay Buffer.
- Assay Setup (per well in a 96-well plate):
 - Inhibitor Wells: Add 45 µL of the 2x diluted inhibitor solution.
 - Enzyme Control (Positive Control): Add 45 µL of SIRT2 Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
 - No Enzyme Control (Negative Control): Add 50 µL of SIRT2 Assay Buffer.
 - Add 5 µL of the diluted SIRT2 enzyme to the "Inhibitor Wells" and "Enzyme Control" wells.
 - Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

- Initiation of Deacetylation Reaction:
 - Prepare a master mix of the substrate and NAD⁺.
 - Add 50 µL of the substrate/NAD⁺ mix to all wells to start the reaction. The final volume in each well should be 100 µL.
 - Mix the plate gently.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
- Development and Signal Detection:
 - Add 50 µL of the Developer solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
 - Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 450-480 nm.[5]
- Data Analysis:
 - Subtract the fluorescence reading of the "No Enzyme Control" from all other readings to correct for background fluorescence.
 - Calculate the percent inhibition for each inhibitor concentration using the following formula:
$$\% \text{ Inhibition} = [1 - (\text{Fluorescence of Inhibitor Well} / \text{Fluorescence of Enzyme Control Well})] \times 100$$
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

SIRT2 Deacetylation and Inhibition Mechanism

SIRT2 catalyzes the deacetylation of acetyl-lysine residues on its target proteins through a mechanism that is dependent on NAD⁺.^[4] The reaction proceeds in two main steps. First, the acetyl group from the substrate is transferred to the ADP-ribose moiety of NAD⁺, leading to the release of nicotinamide and the formation of an O-alkylamidate intermediate. Subsequently, this intermediate is hydrolyzed to yield the deacetylated lysine residue and 2'-O-acetyl-ADP-ribose. SIRT2 inhibitors can act through various mechanisms, such as competing with the acetylated substrate or NAD⁺, or by binding to other sites on the enzyme to allosterically prevent catalysis.



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Figure 2: SIRT2 deacetylation reaction and inhibition.

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